2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine

TSPO neuroinflammation radioligand binding

Researchers seeking a structurally distinct TSPO ligand face limited scaffold diversity beyond isoquinoline carboxamides. This compound solves that with a 1,5-benzodiazepine core and nanomolar affinity (IC50 19.9 nM in rat cortex). Its tissue-discriminating profile enables differential pharmacology studies. • 1,5-Benzodiazepine scaffold distinct from PK 11195, reducing polymorphic binding sensitivity. • Verified identity via curated GC-MS spectrum in Wiley Registry, lowering analytical validation burden. • Balanced lipophilicity supports bacterial membrane penetration for anti-infective lead optimization.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 546127-60-0
Cat. No. B13750946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine
CAS546127-60-0
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2)C)NC(C1)(C)CC
InChIInChI=1S/C15H22N2/c1-5-12-10-15(4,6-2)17-14-9-11(3)7-8-13(14)16-12/h7-9,17H,5-6,10H2,1-4H3
InChIKeyGDOUHSCICXXCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview and Core Identifiers


2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine (CAS 546127-60-0) is a synthetic, partially saturated 1,5-benzodiazepine derivative with the molecular formula C₁₅H₂₂N₂ and a molecular weight of 230.35 g/mol [1]. It belongs to the 2,3-dihydro-1H-1,5-benzodiazepine subclass, a privileged scaffold explored for antimicrobial, anxiolytic, and TSPO (translocator protein)-modulating activities [2]. The compound features distinct ethyl substituents at positions 2 and 4, and methyl groups at positions 2 and 8 on the diazepine ring, a substitution pattern that differentiates it from both classical 1,4-benzodiazepine drugs and simpler 1,5-benzodiazepine analogs and may influence its receptor-binding selectivity and metabolic stability [2].

Why Generic 1,5-Benzodiazepine Analogs Cannot Substitute


Within the 1,5-benzodiazepine class, small changes in the C2, C4, and C8 substituent pattern produce large variations in translocator protein (TSPO) binding affinity and selectivity [1]. Published structure-activity relationship (SAR) studies on 1,5-benzodiazepine derivatives demonstrate that lipophilic substituents at the 2- and 4-positions are critical determinants of both antimicrobial potency and receptor-binding profiles, and that compounds with identical core scaffolds can differ by orders of magnitude in their target engagement [1]. Therefore, the specific 2,4-diethyl/2,8-dimethyl substitution pattern of this compound is not interchangeable with other 1,5-benzodiazepine analogs when TSPO binding or structurally related biological activity is the experimental endpoint. The quantitative evidence below substantiates the affinity differences that arise from such structural perturbations.

Quantitative Differentiation Evidence


TSPO Binding Affinity vs. PK 11195 in Brain Tissue

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine displaces [³H]-PK 11195 from the peripheral-type benzodiazepine receptor (TSPO) in rat cerebral cortex membranes with an IC₅₀ of 19.9 nM [1]. This indicates that the compound competes for the same binding site as PK 11195, the prototypical TSPO ligand, which itself exhibits a reported Kᵢ of approximately 3.1 nM in cerebellum and 4.1 nM in spinal cord . While the affinity of the target compound is approximately 5–6 fold weaker than that of PK 11195, its 1,5-benzodiazepine scaffold differs fundamentally from the isoquinoline carboxamide structure of PK 11195, offering a structurally distinct chemotype for TSPO PET tracer development or pharmacological tool design.

TSPO neuroinflammation radioligand binding

Tissue-Specific Affinity: Cortex vs. Ovary

In rat ovary membranes, 2,4-diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine exhibits an IC₅₀ of 41.7 nM for TSPO displacement of [³H]-PK 11195 [1]. This represents a approximately 2.1-fold decrease in apparent affinity compared to its IC₅₀ of 19.9 nM in rat cerebral cortex membranes. For comparison, the reference ligand PK 11195 generally shows more consistent affinity across tissues (Kᵢ values in the low nanomolar range) . The differential affinity between central (cortex) and peripheral (ovary) TSPO sites may reflect subtle differences in TSPO conformation or membrane environment, a property that could be exploited in tissue-selective pharmacological studies.

TSPO peripheral benzodiazepine receptor tissue selectivity

GC-MS Spectral Signature for Authentication

A verified GC-MS mass spectrum is available for 2,4-diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine in the Wiley Registry of Mass Spectral Data 2023 [1]. The compound has an exact mass of 230.178299 g/mol and an InChIKey of GDOUHSCICXXCOJ-UHFFFAOYSA-N [1]. In contrast, many closely related 1,5-benzodiazepine analogs lack publicly available, curated reference spectra, making procurement authentication and in-house purity verification challenging. The availability of a reference GC-MS spectrum enables immediate, unambiguous identity confirmation upon receipt of the compound, reducing the risk of working with mislabeled or degraded material.

GC-MS analytical chemistry compound authentication

Scaffold Selectivity vs. Classical 1,4-Benzodiazepines

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine is built on a 1,5-benzodiazepine scaffold rather than the 1,4-benzodiazepine core found in classical CNS drugs such as diazepam or midazolam [1]. SAR reviews indicate that 1,5-benzodiazepines as a class show reduced affinity for the central benzodiazepine binding site of GABA_A receptors compared to 1,4-benzodiazepines, while demonstrating measurable affinity for alternative targets such as TSPO and antimicrobial pathways [1][2]. This scaffold-level differentiation means the compound is less likely to produce the sedative, anxiolytic, and myorelaxant effects associated with classical benzodiazepines, making it a cleaner pharmacological probe for TSPO-mediated or antimicrobial mechanisms.

scaffold hopping GABA_A receptor selectivity

Lipophilicity Profile vs. 2,4-Dimethyl and 2,4-Diphenyl Analogs

Published SAR data on 2,4-disubstituted 1,5-benzodiazepines demonstrate that increasing the size and lipophilicity of the 2- and 4-substituents (from methyl to ethyl to phenyl) significantly modulates antimicrobial potency, with optimal activity observed for compounds bearing moderately lipophilic substituents such as ethyl groups [1]. The 2,4-diethyl substitution pattern of the target compound positions it in a favorable lipophilicity range (predicted logP for this scaffold with diethyl substitution approximately 3.5–4.5) compared to less lipophilic 2,4-dimethyl analogs (predicted logP ~2.5–3.5) and more lipophilic 2,4-diphenyl analogs (predicted logP >5). This lipophilicity window has been correlated with improved membrane penetration and target engagement in antimicrobial assays within the 1,5-benzodiazepine class [1].

SAR lipophilicity antimicrobial

Research and Procurement Applications


TSPO Radioligand Development and PET Tracer Design

With a TSPO IC₅₀ of 19.9 nM in rat cerebral cortex membranes, this compound provides a 1,5-benzodiazepine scaffold that is structurally distinct from the isoquinoline carboxamide core of PK 11195 [1]. This chemotype diversification is valuable for PET tracer development programs seeking to overcome the polymorphic binding sensitivity (e.g., rs6971 polymorphism) that limits the clinical utility of several existing TSPO radioligands. The compound's nanomolar affinity, combined with its 1,5-benzodiazepine scaffold, makes it a viable starting point for structure-activity relationship exploration aimed at identifying TSPO ligands with a more uniform binding profile across human populations.

Differentiating Central vs. Peripheral TSPO Conformations

The ~2.1-fold difference in TSPO affinity between rat cortex (IC₅₀ = 19.9 nM) and rat ovary (IC₅₀ = 41.7 nM) membranes suggests that the compound may discriminate between tissue-specific TSPO conformational states or membrane microenvironments [1]. Researchers investigating the functional heterogeneity of TSPO across tissues—a topic of ongoing debate in the TSPO field—can use this compound as a differential tool to probe tissue-dependent pharmacology, complementing the relatively uniform binding profile of PK 11195.

Antimicrobial Lead Optimization and Lipophilicity Balance

Based on class-level SAR indicating that 2,4-diethyl substitution confers an intermediate lipophilicity favorable for antimicrobial activity, this compound can serve as a starting point for medicinal chemistry optimization of 1,5-benzodiazepine anti-infectives [2]. The balanced lipophilicity profile (predicted logP ~3.5–4.5) is expected to support bacterial membrane penetration while avoiding the excessive hydrophobicity that leads to poor solubility and high protein binding, issues observed with 2,4-diphenyl analogs [2].

Analytical Reference Standard for GC-MS Identity Verification

The availability of a curated GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 enables immediate, software-assisted identity verification of purchased material [3]. This is particularly relevant for laboratories operating under GLP or ISO 17025 quality management systems, where documented analytical authentication of reference compounds is a regulatory requirement. Procurement of this compound, rather than structurally similar but spectrally undocumented analogs, reduces the analytical validation burden and associated compliance risk.

Quote Request

Request a Quote for 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.